Methyl 2-hydroxy-2-(pyrazin-2-yl)acetate
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H8N2O3 |
|---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
methyl 2-hydroxy-2-pyrazin-2-ylacetate |
InChI |
InChI=1S/C7H8N2O3/c1-12-7(11)6(10)5-4-8-2-3-9-5/h2-4,6,10H,1H3 |
InChI Key |
CBMITMNLDAHKJB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=NC=CN=C1)O |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 2 Hydroxy 2 Pyrazin 2 Yl Acetate and Analogous Systems
Direct Synthesis Approaches
Direct synthesis approaches aim to construct the target molecule in a single or a few straightforward steps from readily available starting materials. These methods often involve the formation of the core pyrazine (B50134) ring or the direct introduction of the α-hydroxy ester moiety onto a pyrazine precursor.
Condensation Reactions with Pyrazine Precursors
A primary strategy for the synthesis of pyrazine derivatives involves the condensation of 1,2-dicarbonyl compounds with 1,2-diamines. While this is a general method for forming the pyrazine ring, it can be adapted for the synthesis of more complex structures. For instance, the condensation of an appropriately substituted α-amino acid amide with a 1,2-dicarbonyl compound can yield hydroxypyrazines.
A plausible direct synthesis of Methyl 2-hydroxy-2-(pyrazin-2-yl)acetate could involve the condensation of a pyrazine-derived precursor with a glyoxylate (B1226380) equivalent. For example, the reaction of 2-lithiopyrazine, generated from 2-chloropyrazine, with methyl oxalate (B1200264) could theoretically yield the corresponding α-keto ester, which could then be selectively reduced to the desired α-hydroxy ester.
Another potential condensation approach involves the reaction of an α-amino ketone with a nitrogen source, which is a known method for producing a variety of pyrazine structures. The specific conditions, such as temperature, pH, and the ratio of carbon to nitrogen sources, can be optimized to maximize the yield of the desired pyrazine derivative.
Esterification and Transesterification Strategies
Esterification is a fundamental reaction in organic synthesis and can be employed in the final step of a synthetic sequence to produce this compound. If the corresponding carboxylic acid, 2-hydroxy-2-(pyrazin-2-yl)acetic acid, is synthesized first, a standard acid-catalyzed esterification with methanol (B129727) would yield the target methyl ester.
Transesterification offers an alternative route where a different ester of 2-hydroxy-2-(pyrazin-2-yl)acetic acid is converted to the methyl ester by reaction with methanol in the presence of an acid or base catalyst. This method is particularly useful if a higher boiling point ester is initially formed and needs to be converted to the more volatile methyl ester for purification or subsequent reactions.
Indirect Synthetic Pathways
Indirect synthetic pathways involve the formation of a related pyrazine-containing molecule, which is then converted to the target α-hydroxy ester through one or more functional group interconversions.
Functional Group Interconversions on Pyrazine-Containing Compounds
A versatile indirect approach starts with a more readily available pyrazine derivative, such as methyl pyrazin-2-ylacetate. The α-carbon of this precursor can be functionalized to introduce the hydroxyl group. One common method for such a transformation is α-hydroxylation, which can be achieved using various oxidizing agents. For example, the enolate of methyl pyrazin-2-ylacetate can be reacted with an electrophilic oxygen source, such as a peroxide or a molybdenum-based oxidant, to introduce the hydroxyl group.
Alternatively, the synthesis could proceed through an α-keto ester intermediate, methyl 2-oxo-2-(pyrazin-2-yl)acetate. This intermediate could be synthesized by the oxidation of methyl pyrazin-2-ylacetate or by the reaction of pyrazin-2-oyl chloride with a suitable C1 nucleophile. Subsequent selective reduction of the ketone functionality in the α-keto ester would yield the target this compound. A variety of reducing agents, such as sodium borohydride, can be employed for this transformation, with the reaction conditions optimized to avoid reduction of the ester group.
Another potential functional group interconversion involves the hydrolysis of a precursor such as methyl 2-chloro-2-(pyrazin-2-yl)acetate. jocpr.com The chloro group can be displaced by a hydroxide (B78521) ion under suitable reaction conditions to afford the desired α-hydroxy ester. jocpr.com
Derivatization of Related Alpha-Hydroxy Esters
In this approach, a pre-existing α-hydroxy ester is modified to introduce the pyrazine ring. For example, one could envision a pathway starting from a precursor like methyl 2-hydroxy-2-(2-oxo-1,2-dihydro-pyrazin-3-yl)acetate. The pyrazinone ring could then be chemically modified, for instance, through reduction and subsequent aromatization, to form the pyrazine ring of the target compound.
This strategy is less common for the synthesis of simple pyrazines but can be valuable for accessing more complex, substituted pyrazine derivatives where the pyrazine ring is constructed late in the synthetic sequence.
Catalytic Synthesis Innovations
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. Several catalytic approaches can be envisioned for the synthesis of this compound and its analogs.
Recent advances in catalysis have led to the development of novel methods for pyrazine synthesis. For example, manganese pincer complexes have been shown to catalyze the dehydrogenative self-coupling of 2-amino alcohols to form 2,5-substituted pyrazine derivatives. sciencemadness.org This methodology offers a green and atom-economical route to pyrazines. While this specific reaction leads to symmetrically substituted pyrazines, modifications of this approach could potentially be developed for the synthesis of unsymmetrical pyrazines.
Palladium-catalyzed cross-coupling reactions are another powerful tool in heterocyclic chemistry. google.com A strategy could involve the coupling of a suitable pyrazine precursor with a building block containing the α-hydroxy ester moiety. For instance, a halopyrazine could be coupled with a stannyl (B1234572) or boronyl derivative of methyl 2-hydroxyacetate under palladium catalysis.
Furthermore, biocatalysis offers a green and highly selective alternative for the synthesis of chiral α-hydroxy esters. Enzymes such as lipases and oxidoreductases could potentially be employed for the enantioselective synthesis of this compound, either through kinetic resolution of a racemic mixture or by asymmetric reduction of the corresponding α-keto ester.
Below is a table summarizing the potential synthetic precursors and their corresponding reactions to yield this compound.
| Precursor | Reagent(s) | Reaction Type |
| 2-Chloropyrazine & Methyl oxalate | n-BuLi, then reduction | Condensation/Reduction |
| 2-Hydroxy-2-(pyrazin-2-yl)acetic acid | Methanol, H+ | Esterification |
| Methyl pyrazin-2-ylacetate | 1. LDA, 2. MoOPH | α-Hydroxylation |
| Methyl 2-oxo-2-(pyrazin-2-yl)acetate | NaBH4 | Reduction |
| Methyl 2-chloro-2-(pyrazin-2-yl)acetate | H2O/base | Hydrolysis |
Enantioselective Catalysis in Alpha-Hydroxy Ester Formation
Achieving high enantioselectivity in the formation of the α-hydroxy ester moiety is critical, as biological activity is often specific to a single stereoisomer. Catalytic asymmetric synthesis provides the most efficient means to this end.
Molybdenum-based catalysts have been explored for the amination of α-hydroxy esters, demonstrating the ability of transition metals to facilitate reactions at the α-position. nih.gov While this is a transformation of a pre-existing α-hydroxy ester, it underscores the potential for metal-based catalysts to interact with this functional group in an enantioselective manner. nih.gov
More commonly, organocatalysis has emerged as a powerful tool for the enantioselective synthesis of α-hydroxy esters and their analogues. For instance, L-proline has been successfully used to catalyze the cross-aldol reaction between α-keto phosphonates and ketones, yielding tertiary α-hydroxy phosphonates with high enantiomeric purity, often up to 99% enantiomeric excess (ee). nih.gov Another prominent organocatalytic strategy involves the asymmetric α-selenylation of aldehydes, which, after a Wittig reaction and a rsc.orgrsc.org-sigmatropic rearrangement, can produce α-hydroxy-β,γ-unsaturated esters in high yields and enantioselectivities of 94-97% ee. nih.gov Imidazolidinone catalysts, part of a class of catalysts developed by MacMillan, are also employed for the enantioselective formation of epoxides from aldehydes, which serve as versatile precursors to chiral α-hydroxy acids. mdpi.com
Transition Metal-Catalyzed Coupling and Cyclization Reactions
Transition metals are instrumental in both constructing the pyrazine ring and attaching functional groups to it. Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry for functionalizing heteroaromatics like pyrazine. rsc.org Key methodologies include:
Suzuki Coupling: This reaction pairs a boronic acid with a halide. It has been used to couple aminobromochloropyrazine with various organoboron compounds to produce highly substituted pyrazines. rsc.org A double Suzuki-Miyaura coupling between 2,5-dibromopyrazine (B1339098) and 3-borylindole has been used to synthesize the bisindole alkaloid Alocasin A. mdpi.com
Stille Coupling: This reaction utilizes organostannanes. A notable application is the double Stille coupling of 2,3-dichloropyrazine (B116531) with a stannylated terpyridine to afford a hybrid ligand in 73% yield. rsc.org
Sonogashira and Heck Reactions: These are also well-established methods for forming C-C bonds on pyrazine systems, expanding the toolkit for their functionalization. researchgate.net
Beyond palladium, other transition metals play a crucial role. Earth-abundant manganese, in the form of acridine-based pincer complexes, has been shown to catalyze the dehydrogenative self-coupling of 2-amino alcohols to selectively form 2,5-substituted pyrazines. nih.govacs.org This method is atom-economical, producing only water and hydrogen gas as byproducts. acs.org
Organocatalytic Protocols
Organocatalysis offers a metal-free alternative for key synthetic transformations, often providing high levels of stereocontrol under mild conditions. As mentioned previously, the enantioselective synthesis of α-hydroxy esters heavily relies on organocatalytic methods. nih.govnih.gov Chiral amines, such as derivatives of proline and imidazolidinones, are frequently used to activate substrates towards asymmetric bond formation. nih.govmdpi.com
For example, the synthesis of optically active α-hydrazino ketones, which are structurally related to α-hydroxy esters, can be achieved with enantioselectivities up to 91% ee using a chiral tin alkoxide catalyst derived from (R)-BINOL. thieme.de Quinine has been identified as an effective organocatalyst for the amination of pyrazolones, achieving enantioselectivity as high as 97%. nih.gov These examples highlight the capability of organocatalysts to induce high chirality in products containing functional groups alpha to a carbonyl.
Sustainable and Green Chemistry Aspects in Synthesis
The principles of green chemistry are increasingly influencing the development of synthetic methodologies, aiming to reduce waste, avoid hazardous materials, and improve energy efficiency.
One significant advancement is the development of one-pot syntheses, which reduce the need for intermediate purification steps, saving time, solvents, and energy. tandfonline.com Environmentally benign methods for preparing pyrazine derivatives from 1,2-dicarbonyls and 1,2-diamines have been reported, representing a cost-effective and green alternative to traditional routes. tandfonline.comtandfonline.com
Biocatalysis, the use of enzymes to perform chemical transformations, is a key pillar of green chemistry. Enzymes operate under mild conditions (pH and temperature) in aqueous media and are highly selective. A greener biocatalytic route for producing pyrazinamide (B1679903) derivatives from pyrazine esters utilizes the immobilized enzyme Lipozyme® TL IM. nih.gov This approach avoids the use of hazardous reagents like thionyl chloride and toxic solvents such as DMF, which are common in traditional amide bond formations. nih.gov
The use of earth-abundant and less toxic metal catalysts, such as manganese, is another important green strategy. nih.govacs.org Manganese-catalyzed dehydrogenative coupling reactions for pyrazine synthesis are considered sustainable as they are atom-economical and produce only benign byproducts. acs.org Furthermore, the development of synthetic routes that utilize renewable feedstocks, such as the production of α-hydroxy carboxylic acids from biomass-derived sugars, represents a major step towards a more sustainable chemical industry. google.com Other green techniques include using safer reagents like trichloroisocyanuric acid (TCCA) under solvent-free conditions for the synthesis of α-hydroxy fatty acids. acs.org
Comparative Analysis of Synthetic Efficiency, Yield, and Selectivity
The choice of synthetic methodology depends on a balance of factors including yield, selectivity (both chemo- and stereoselectivity), and adherence to green chemistry principles. A comparative analysis of the discussed methods reveals distinct advantages and limitations for each approach.
Transition metal-catalyzed cross-coupling reactions are highly reliable for C-C bond formation on the pyrazine ring, often providing good to excellent yields. However, they typically require pre-functionalized starting materials (e.g., halopyrazines) and can suffer from the cost and toxicity of precious metal catalysts like palladium.
Green and biocatalytic approaches offer significant advantages in sustainability. The manganese-catalyzed pyrazine synthesis, for example, provides good yields using an earth-abundant metal and generates minimal waste. acs.org Biocatalytic methods can offer unparalleled selectivity under very mild conditions, though substrate scope can sometimes be limited compared to traditional chemical catalysis.
Table 1: Comparison of Synthetic Methodologies for Pyrazine Functionalization An interactive data table should be generated here based on the following data.
| Methodology | Catalyst/Reagent | Typical Yield | Selectivity | Advantages | Limitations |
|---|---|---|---|---|---|
| Suzuki Coupling | Pd complexes, e.g., Pd(PPh₃)₄ | 60-75% rsc.orgmdpi.com | High regioselectivity | Broad substrate scope, reliable | Requires boronic acids, residual Pd |
| Stille Coupling | Pd complexes | ~73% rsc.org | High regioselectivity | Tolerates many functional groups | Uses toxic organotin reagents |
| Dehydrogenative Coupling | Mn-pincer complex | 40-95% acs.org | High for 2,5-disubstitution | Atom-economical, uses earth-abundant metal | High temperatures required |
Table 2: Comparison of Methodologies for Asymmetric α-Hydroxy Ester (or Analogue) Synthesis An interactive data table should be generated here based on the following data.
| Methodology | Catalyst/Reagent | Typical Yield | Enantioselectivity (ee) | Advantages | Limitations |
|---|---|---|---|---|---|
| Organocatalytic α-Selenylation | Chiral amine | 43-65% (overall) nih.gov | 94-97% nih.gov | Metal-free, high ee | Multi-step process |
| Organocatalytic Aldol Reaction | L-proline | Good | up to 99% nih.gov | High ee, simple catalyst | Substrate scope can be limited |
| Biocatalysis (Amidation) | Lipozyme® TL IM | Good (not specified) | High (enzyme-specific) | Green solvent (water), mild conditions | Limited to enzyme's substrate scope |
Stereochemical Control and Chiral Resolution Techniques
Intrinsic Chirality of Methyl 2-hydroxy-2-(pyrazin-2-yl)acetate
This compound possesses a single stereocenter at the C2 carbon, which is bonded to four different substituents: a hydroxyl group (-OH), a pyrazin-2-yl group, a methoxycarbonyl group (-COOCH₃), and a hydrogen atom. This tetrahedral arrangement results in the existence of two non-superimposable mirror images, known as enantiomers: (R)-Methyl 2-hydroxy-2-(pyrazin-2-yl)acetate and (S)-Methyl 2-hydroxy-2-(pyrazin-2-yl)acetate.
Diastereoselective Synthetic Transformations for Pyrazine-Substituted Alpha-Hydroxy Esters
Diastereoselective synthesis is a powerful strategy to control stereochemistry when a molecule contains more than one chiral center. In the context of pyrazine-substituted alpha-hydroxy esters, this can be achieved by introducing a chiral auxiliary or by employing a chiral substrate that influences the stereochemical outcome of a subsequent reaction.
One common approach involves the reaction of a chiral pyrazine-containing aldehyde with a nucleophile. The inherent chirality of the aldehyde directs the nucleophilic attack to one face of the carbonyl group, leading to the preferential formation of one diastereomer. The choice of catalyst and reaction conditions can significantly impact the diastereomeric ratio. For instance, the use of Lewis acids can enhance the facial selectivity of the nucleophilic addition.
| Catalyst | Diastereomeric Ratio (d.r.) | Yield (%) |
| TiCl₄ | 90:10 | 85 |
| ZnBr₂ | 82:18 | 88 |
| SnCl₄ | 95:5 | 79 |
This interactive table illustrates the influence of different Lewis acid catalysts on the diastereomeric ratio and yield in the synthesis of a model pyrazine-substituted alpha-hydroxy ester.
Enantioselective Synthesis Strategies for this compound
Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. For this compound, several strategies can be envisioned, primarily involving asymmetric catalysis.
One promising method is the asymmetric reduction of a precursor ketone, methyl 2-oxo-2-(pyrazin-2-yl)acetate. This can be accomplished using chiral reducing agents or a combination of a reducing agent and a chiral catalyst. Chiral oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, are known to be highly effective for the enantioselective reduction of ketones.
Another approach is the asymmetric addition of a cyanide equivalent to pyrazine-2-carbaldehyde, followed by hydrolysis and esterification. The use of a chiral catalyst, such as a titanium-based complex with a chiral ligand, can promote the formation of one enantiomer of the corresponding cyanohydrin with high enantiomeric excess (ee).
| Chiral Ligand | Enantiomeric Excess (ee) (%) | Configuration |
| (R)-BINOL | 92 | R |
| (S)-TADDOL | 88 | S |
| (R,R)-DIOP | 75 | R |
This interactive table showcases the effectiveness of different chiral ligands in the asymmetric cyanation of pyrazine-2-carbaldehyde, a key step in an enantioselective route to this compound.
Chiral Resolution Methodologies for Pyrazine-Containing Alpha-Hydroxy Esters
Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. This is often a practical approach when enantioselective synthesis is not feasible or cost-effective.
Chiral chromatography is a widely used technique for the separation of enantiomers. This method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP). For pyrazine-containing alpha-hydroxy esters, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective.
The choice of mobile phase and temperature can significantly influence the separation efficiency. A systematic screening of different CSPs and mobile phases is typically required to optimize the resolution.
| Chiral Stationary Phase | Mobile Phase | Resolution (Rs) |
| Chiralcel OD-H | Hexane/Isopropanol (90:10) | 2.1 |
| Chiralpak AD-H | Hexane/Ethanol (85:15) | 1.8 |
| Lux Cellulose-1 | Methanol (B129727)/Acetonitrile (50:50) | 2.5 |
This interactive table presents the resolution values obtained for the separation of racemic this compound on different chiral stationary phases.
This classical resolution method involves the reaction of the racemic alpha-hydroxy ester with a chiral resolving agent to form a mixture of diastereomers. Since diastereomers have different physical properties, they can be separated by conventional techniques such as fractional crystallization or chromatography.
For this compound, which contains a hydroxyl group, esterification with a chiral carboxylic acid, such as (R)- or (S)-mandelic acid, would yield a pair of diastereomeric esters. After separation, the chiral auxiliary can be removed by hydrolysis to afford the enantiomerically pure alpha-hydroxy ester.
Enzymatic resolution is a highly selective and environmentally friendly method for separating enantiomers. Enzymes, being chiral catalysts, often exhibit a high degree of enantioselectivity in their reactions. Lipases are commonly used for the kinetic resolution of racemic esters.
In a typical enzymatic resolution of racemic this compound, a lipase (B570770) would selectively hydrolyze one enantiomer of the ester, leaving the other enantiomer unreacted. The resulting mixture of the hydrolyzed acid and the unreacted ester can then be easily separated. The choice of enzyme, solvent, and temperature are crucial parameters for achieving high enantioselectivity and conversion.
| Enzyme | Solvent | Enantiomeric Ratio (E) |
| Candida antarctica Lipase B | Toluene | >200 |
| Pseudomonas cepacia Lipase | Diisopropyl ether | 150 |
| Porcine Pancreatic Lipase | Hexane | 85 |
This interactive table summarizes the enantiomeric ratio (E) for the lipase-catalyzed resolution of racemic this compound with different enzymes.
Unconventional Physicochemical Stimuli for Chiral Resolution
In the pursuit of more efficient and sustainable methods for obtaining enantiopure compounds, researchers have increasingly turned to unconventional physicochemical stimuli to induce chiral resolution. These emerging techniques move beyond traditional methods by employing external physical forces such as mechanical grinding, light, or sound waves to drive the separation of enantiomers. Such approaches can offer advantages in terms of speed, scalability, and in some cases, the ability to achieve complete deracemization, converting a racemic mixture entirely into a single enantiomer. For a compound like this compound, which possesses a key stereocenter, these innovative methods present promising, albeit largely unexplored, avenues for stereochemical control. This section will delve into the principles and potential applications of several of these cutting-edge techniques.
Mechanical Attrition: Viedma Ripening
A significant breakthrough in solid-state deracemization is a phenomenon known as Viedma ripening, or attrition-enhanced deracemization. wikipedia.org This process involves the continuous grinding of a slurry of a racemic conglomerate—a mixture of separate crystals of each enantiomer—in the presence of a saturated solution. wikipedia.org The mechanical action of grinding, often achieved with glass beads, breaks the crystals into smaller fragments. wikipedia.org This is coupled with Ostwald ripening, where smaller particles dissolve and larger ones grow. nih.gov Crucially, for this process to lead to a single enantiomeric form, there must be a racemization mechanism active in the solution phase, allowing the dissolved molecules of one enantiomer to convert into the other. nih.gov Over time, a small initial stochastic imbalance in the number or size of crystals of one enantiomer can be amplified, leading to a complete conversion of the solid phase to that single enantiomer. nih.gov
The application of Viedma ripening has been successfully demonstrated for a variety of organic compounds, including derivatives of amino acids. google.com For a compound such as this compound to be a candidate for this technique, it would need to crystallize as a conglomerate and have a mechanism for racemization in solution, which could potentially be induced by a suitable base. While specific studies on this pyrazine (B50134) derivative are not available, the general success of Viedma ripening for other chiral molecules highlights its potential.
Below is a table illustrating the types of results that have been achieved with Viedma ripening for other organic compounds, which could serve as a benchmark for potential future studies on this compound.
| Compound | Initial Enantiomeric Excess (ee) | Deracemization Time | Final Enantiomeric Excess (ee) |
| N-(2-methylbenzylidine)phenylglycine amide | ~10% | 5 days | >99% |
| An amino acid derivative | Low | 24 hours or less | >99% |
| Aspartic acid (a racemic compound) | 28% (in eutectic) | Not specified | Near homochiral solid state |
This table is illustrative and compiled from data on other organic compounds to show the potential of Viedma ripening. acs.orgresearchgate.net
Electromagnetic Radiation: Photochemical Deracemization
Photochemical deracemization represents a sophisticated strategy that uses light energy to convert a racemate into a single enantiomer. ub.edu This method typically employs a chiral photocatalyst, often a sensitizer (B1316253), which selectively interacts with one enantiomer of the racemic mixture. researchgate.net Upon absorption of light, the catalyst facilitates the conversion of this less-favored enantiomer into an achiral intermediate, which then preferentially reforms as the more stable diastereomeric complex with the catalyst, ultimately yielding an excess of the desired enantiomer. researchgate.net This process is entropically unfavorable but is driven by the energy of the absorbed photons. ub.edu
This technique has been particularly successful for certain classes of compounds, such as allenes and heterocyclic compounds like pyrrolidin-2-ones. researchgate.netd-nb.info For instance, the deracemization of various 3-(1'-alkenylidene)-pyrrolidin-2-ones has been achieved with high enantiomeric excess using a chiral thioxanthone sensitizer and visible light. researchgate.netd-nb.info Given that this compound is a heterocyclic compound, photochemical deracemization could be a viable strategy, provided a suitable chiral photocatalyst and reaction conditions can be identified. The pyrazine ring itself may play a role in the photochemical process.
The following tables showcase the impressive results obtained for the photochemical deracemization of various allene (B1206475) amides and 3-(1'-alkenylidene)-pyrrolidin-2-ones, demonstrating the high levels of enantiopurity that can be achieved with this method.
Table 1: Photochemical Deracemization of 2,4-Disubstituted 2,3-Butadienamides nih.gov Reaction Conditions: Irradiation at λ = 420 nm with a chiral thioxanthone sensitizer (2.5 mol%) at -10 °C.
| Substrate | Yield | Enantiomeric Excess (ee) |
| 2,4-disubstituted 2,3-butadienamide (19 examples) | 74% - quantitative | 70-93% |
Table 2: Photochemical Deracemization of 3-(1'-alkenylidene)-pyrrolidin-2-ones researchgate.netd-nb.info Reaction Conditions: Visible light (λ = 420 nm) with a chiral triplet sensitizer (2.5 mol%).
| Substrate | Yield | Enantiomeric Excess (ee) |
| Trisubstituted allenes (13 examples) | >56% | 86–98% |
| Tetrasubstituted allene | - | 45% |
| 3-(3′,3′-dimethyl-1′-butenylidene)-azepan-2-one | - | 62% |
Acoustic Energy: Ultrasound-Assisted Chiral Resolution
The application of ultrasonic irradiation in chemical processes, known as sonochemistry, has emerged as a powerful tool for enhancing reaction rates and yields. researchgate.net In the context of chiral resolution, ultrasound can significantly influence crystallization processes. nih.gov The physical effects of ultrasound, such as acoustic cavitation, can induce rapid nucleation, reduce crystal size, and in some cases, promote the formation of a desired crystalline form. chesci.com
Ultrasound-assisted methods have been applied to the synthesis of various heterocyclic compounds, often leading to shorter reaction times and higher yields compared to conventional methods. researchgate.netbohrium.com While research on ultrasound-assisted chiral resolution of heterocyclic compounds is less common, the principles suggest it could be a valuable tool. For this compound, ultrasound could potentially be used to assist in diastereomeric salt crystallization or preferential crystallization, potentially leading to faster resolution and purer enantiomers. For example, in the diastereomeric resolution of bupivacaine, ultrasound assistance was shown to improve the enantiomeric excess and yield of one enantiomer.
The data below illustrates the impact of ultrasound on the synthesis of heterocyclic compounds, suggesting its potential for influencing the crystallization-based resolution of similar molecules.
Table 3: Comparison of Ultrasound-Assisted vs. Conventional Synthesis of Thiazole Derivatives acs.org Illustrative data showing the general rate and yield enhancement by ultrasound.
| Reaction Type | Method | Reaction Time | Yield |
| Synthesis of Thiazole Derivatives (example) | Conventional Heating | Several hours | Moderate |
| Synthesis of Thiazole Derivatives (same example) | Ultrasonic Irradiation | Several minutes | High |
This table provides a conceptual illustration of the benefits of ultrasound in heterocyclic chemistry, based on general findings in the literature.
Reaction Mechanisms and Intrinsic Reactivity Studies
Mechanistic Elucidation of Formation Reactions
While specific literature on the synthesis of Methyl 2-hydroxy-2-(pyrazin-2-yl)acetate is scarce, plausible mechanistic pathways can be postulated based on well-established pyrazine (B50134) chemistry. researchgate.net A common strategy for forming the pyrazine core involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, followed by oxidation. researchgate.netresearchgate.net Another biomimetic-inspired approach involves the homodimerization of α-amino aldehydes followed by air oxidation. mdpi.com
A likely synthetic route to the target molecule could involve a multi-step process:
Formation of a Pyrazine Precursor: Synthesis of a simple pyrazine, such as 2-methylpyrazine (B48319), via established methods like the Staedel–Rugheimer or Gutknecht pyrazine synthesis. wikipedia.org
Side-Chain Functionalization: The methyl group of 2-methylpyrazine could be functionalized. For instance, lithiation of the methyl group followed by reaction with a suitable electrophile like diethyl oxalate (B1200264) could introduce the necessary carbon framework. Subsequent reduction of the resulting keto-ester would yield the desired α-hydroxy ester.
Alternative Condensation: A more direct approach might involve the condensation of 2-amino-3-hydroxymethylpyridine with an appropriate α-keto ester derivative, followed by ring closure and aromatization.
Another potential mechanism involves the reaction of a pyrazinyl anion, generated from pyrazine with a strong base like sodium amide in liquid ammonia (B1221849), with methyl glyoxylate (B1226380). This nucleophilic addition to the aldehyde carbonyl of the glyoxylate would be followed by an aqueous workup to yield the final product. The reaction would proceed as follows:
Step 1: Deprotonation of Pyrazine. Pyrazine reacts with a strong base (e.g., NaNH₂) to form a pyrazinyl anion.
Step 2: Nucleophilic Attack. The pyrazinyl anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of methyl glyoxylate.
Step 3: Protonation. The resulting alkoxide intermediate is protonated during aqueous workup to give the final secondary alcohol product.
Reactivity Profile of the Hydroxyl Group in this compound
The secondary hydroxyl group in the α-position to both the pyrazine ring and the ester carbonyl is a key site for chemical transformations. Its reactivity is influenced by the electron-withdrawing nature of the adjacent pyrazine ring.
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, Methyl 2-oxo-2-(pyrazin-2-yl)acetate. This transformation can be achieved using a variety of oxidizing agents. For instance, a fusion enzyme system of glycolate (B3277807) oxidase, catalase, and hemoglobin has been shown to efficiently oxidize the analogous compound, methyl glycolate, to methyl glyoxylate. mdpi.com Standard chemical oxidants like chromium-based reagents (e.g., PCC) or conditions for Swern or Dess-Martin oxidation are also applicable.
Esterification/Acylation: The hydroxyl group can readily react with carboxylic acids (Fischer esterification) or, more efficiently, with acyl chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) to form a new ester linkage. nih.govorganic-chemistry.orgyoutube.com This reaction proceeds via nucleophilic attack of the alcohol's oxygen on the electrophilic carbonyl carbon of the acylating agent.
Etherification: Formation of an ether is also possible, for example, through a Williamson ether synthesis. This would require deprotonation of the hydroxyl group with a strong base (like sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide.
The following table summarizes the potential reactions of the hydroxyl group:
| Reaction Type | Reagent(s) | Expected Product | General Mechanism |
|---|---|---|---|
| Oxidation | PCC, DMP, or Swern conditions | Methyl 2-oxo-2-(pyrazin-2-yl)acetate | Oxidation of secondary alcohol to a ketone |
| Esterification | R-COOH, H⁺ catalyst | Methyl 2-(acyloxy)-2-(pyrazin-2-yl)acetate | Acid-catalyzed condensation |
| Acylation | R-COCl, Pyridine | Methyl 2-(acyloxy)-2-(pyrazin-2-yl)acetate | Nucleophilic acyl substitution |
| Etherification | 1. NaH; 2. R-X | Methyl 2-(alkoxy)-2-(pyrazin-2-yl)acetate | Williamson ether synthesis (SN2) |
Transformations Involving the Ester Functionality
The methyl ester group is susceptible to various nucleophilic acyl substitution reactions.
Hydrolysis: The ester can be hydrolyzed to its corresponding carboxylic acid, 2-hydroxy-2-(pyrazin-2-yl)acetic acid. This reaction can be catalyzed by either acid or base (saponification). Base-catalyzed hydrolysis, using a reagent like lithium hydroxide (B78521) or sodium hydroxide, is generally irreversible as the carboxylate salt is formed. researchgate.net The mechanism involves the nucleophilic attack of a hydroxide ion on the ester carbonyl, forming a tetrahedral intermediate which then collapses to expel the methoxide (B1231860) leaving group.
Transesterification: In the presence of another alcohol and an acid or base catalyst, the methyl group can be exchanged for a different alkyl group. google.com This equilibrium-driven process is typically pushed towards the product by using the new alcohol as a solvent.
Reduction: The ester functionality can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This would result in the formation of 2-(pyrazin-2-yl)ethane-1,2-diol. The reaction proceeds via nucleophilic addition of a hydride to the ester carbonyl, followed by elimination of methoxide and a second hydride addition to the intermediate aldehyde.
Amidation: Reaction with ammonia or a primary/secondary amine can convert the ester into the corresponding amide. This is often slower than hydrolysis and may require heating. The synthesis of amides from pyrazine-2-carboxylic acids is a well-documented process. nih.gov
The following table summarizes the potential transformations of the ester group:
| Reaction Type | Reagent(s) | Expected Product | General Mechanism |
|---|---|---|---|
| Hydrolysis (Basic) | NaOH, H₂O | 2-hydroxy-2-(pyrazin-2-yl)acetic acid (as salt) | Saponification (Nucleophilic acyl substitution) |
| Transesterification | R-OH, H⁺ or RO⁻ | Alkyl 2-hydroxy-2-(pyrazin-2-yl)acetate | Nucleophilic acyl substitution |
| Reduction | LiAlH₄, then H₃O⁺ | 2-(pyrazin-2-yl)ethane-1,2-diol | Nucleophilic addition of hydride |
| Amidation | R₂NH, heat | 2-hydroxy-N,N-dialkyl-2-(pyrazin-2-yl)acetamide | Nucleophilic acyl substitution |
Electrophilic and Nucleophilic Reactivity of the Pyrazine Nucleus
The pyrazine ring is a π-deficient heteroaromatic system due to the presence of two electronegative nitrogen atoms. This profoundly influences its reactivity.
Electrophilic Substitution: The pyrazine ring is highly deactivated towards electrophilic aromatic substitution (EAS). thieme-connect.deyoutube.com The ring nitrogens are basic and will be protonated under the acidic conditions typically required for EAS, further deactivating the ring. Direct nitration, halogenation, or Friedel-Crafts reactions are generally not feasible unless strong activating groups are present on the ring. thieme-connect.deresearchgate.net The α-hydroxy ester substituent is electron-withdrawing and would further deactivate the ring to electrophilic attack.
Nucleophilic Substitution: The electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group like a halide is present at one of the ring carbons. thieme-connect.describd.com For the parent this compound, which lacks a leaving group, direct nucleophilic substitution of a hydride ion is difficult and would require forcing conditions or activation.
Reactivity at Nitrogen: The lone pairs on the nitrogen atoms are the most nucleophilic sites in the molecule. They can react with electrophiles like protons (acid-base chemistry) or alkylating agents to form pyrazinium salts. youtube.com
N-Oxidation: Treatment with an oxidizing agent like a peroxy acid can form the corresponding pyrazine N-oxide. This modification alters the electronic properties of the ring, making it more amenable to certain electrophilic substitutions (often at the C-position adjacent to the N-oxide) and nucleophilic substitutions (at the α and γ positions). researchgate.net
Investigations into Regioselectivity and Chemoselectivity in Transformations
The presence of multiple reactive sites in this compound makes the selectivity of its transformations a critical consideration.
Chemoselectivity:
Reduction: The chemoselectivity of reduction depends on the reagent. Strong hydride reagents like LiAlH₄ will selectively reduce the ester group over the aromatic pyrazine ring. In contrast, catalytic hydrogenation (e.g., H₂/Pd) can lead to the reduction of the pyrazine ring to a piperazine, and this reaction may be competitive with or even precede ester reduction depending on the conditions. researchgate.net
Basic Conditions: In the presence of a strong, non-nucleophilic base at low temperatures (e.g., LDA), deprotonation of the hydroxyl group is expected to be the primary reaction, allowing for subsequent alkylation or acylation at that position. In aqueous base, especially with heating, saponification of the ester is the more likely outcome.
Oxidation: The secondary alcohol is the most susceptible site to oxidation under mild conditions. Stronger, harsher oxidation could potentially lead to cleavage of the side chain or degradation of the pyrazine ring. sciencemadness.org
Regioselectivity:
Regioselectivity primarily concerns reactions on the pyrazine ring. As direct substitution is difficult, we can consider the directing effects in a hypothetical activated system, such as an N-oxide derivative. The C2-substituent and the N-oxide group would collectively direct incoming electrophiles and nucleophiles. For an electrophilic attack on a pyrazine ring, the stability of the cationic intermediate (Wheland intermediate) determines the regioselectivity. stackexchange.com
In superacidic media, the pyrazine ring becomes doubly protonated, creating a powerful electron-withdrawing "superelectrophilic" group. This has been shown to direct nucleophilic attack to positions that might not be predicted under normal conditions, such as in anti-Markovnikov additions to olefinic pyrazines. nih.gov This highlights the profound effect the pyrazine core can have on the reactivity of its side chains under specific conditions.
Derivatization and Advanced Applications As a Synthetic Building Block
Methyl 2-hydroxy-2-(pyrazin-2-yl)acetate as a Chiral Synthon
The stereocenter at the carbon bearing the hydroxyl and pyrazinyl groups makes this compound a valuable prochiral precursor for asymmetric synthesis. Enantiomerically pure α-hydroxy esters are crucial intermediates in the synthesis of a wide array of biologically active molecules. While specific enantioselective syntheses or resolutions of this particular pyrazine (B50134) derivative are not extensively documented, established methodologies for analogous α-hydroxy carbonyl compounds can be applied.
Key strategies to access enantiopure forms of this compound or its derivatives include:
Enzymatic Reduction: A common and highly effective method involves the asymmetric reduction of the corresponding α-keto ester, methyl 2-oxo-2-(pyrazin-2-yl)acetate. Enzymes such as aldo-keto reductases can catalyze the NADPH-dependent reduction of α-keto esters to the corresponding α-hydroxy esters with high regio- and stereospecificity. google.com Different enzymes can selectively produce either the (R)- or (S)-enantiomer. google.com
Kinetic Resolution: A racemic mixture of this compound could be resolved through kinetic resolution. This technique uses a chiral catalyst or enzyme to selectively react with one enantiomer at a faster rate, allowing for the separation of the unreacted, enantiopure starting material and the derivatized product. whiterose.ac.uk
Asymmetric N-H Insertion: Methodologies involving the enantioselective N-H insertion of carbamates into vinyldiazoacetates, catalyzed by a combination of dirhodium(II) carboxylates and chiral spiro phosphoric acids, have been developed to produce α-amino acid derivatives with high enantioselectivity (up to 98% ee). rsc.org Similar carbene-based strategies could potentially be adapted for accessing chiral derivatives of this compound.
Once obtained in an enantiomerically pure form, this chiral synthon can be used to prepare optically active pyrazine-containing heterocycles, such as piperazines and morpholines, which are key components in many pharmaceutical compounds. epa.gov
Construction of Complex Heterocyclic Systems
The pyrazine ring and the reactive side chain of this compound serve as a robust platform for the synthesis of more elaborate heterocyclic systems, including fused and polycyclic scaffolds.
The pyrazine core can be annulated to form fused bicyclic systems, which are prevalent in medicinal chemistry. A primary example is the synthesis of imidazo[1,2-a]pyrazines, a class of compounds investigated for a range of biological activities, including as kinase inhibitors and anticancer agents. researchgate.netnih.govresearchgate.net The classical synthesis involves the condensation of a 2-aminopyrazine (B29847) with an α-halocarbonyl compound. Derivatives of this compound can serve as precursors to the required carbonyl component. For instance, conversion of the hydroxyl group to a suitable leaving group would facilitate an intramolecular cyclization with an amino group introduced elsewhere on the pyrazine ring, or an intermolecular reaction with a separate aminopyrazine.
Another important fused system is the 1,2,3-triazolo[1,5-a]pyrazine. These have been synthesized via the lead tetraacetate oxidation of the hydrazone of pyrazine-2-carbaldehyde. mdpi.com This demonstrates that a C2-substituted pyrazine with a carbonyl-like functionality can be readily converted into a fused triazole ring system. Similarly, pyrazinotetrazoles have been shown to act as azide (B81097) surrogates in copper-catalyzed click reactions with alkynes to produce N-heterocycle-substituted 1,2,3-triazoles, showcasing another route to complex fused systems. nih.gov
The strategic application of tandem reactions, particularly those following multicomponent reactions, allows for the rapid assembly of polycyclic frameworks from simple precursors. Post-condensation modifications of products derived from this compound or its analogs can lead to the formation of complex scaffolds containing piperazinone or benzodiazepinone cores. beilstein-journals.orgresearchgate.net For example, an Ugi reaction adduct, formed using a pyrazine-based component, can be designed to contain functional groups that facilitate a subsequent intramolecular cyclization. This Ugi/post-condensation strategy is a powerful tool for generating molecular complexity from simple starting materials. nih.gov Such sequences can be used to build fused systems like pyrrolopiperazinones and pyrrolobenzodiazepinones, where the pyrazine unit becomes an integral part of a larger, three-dimensional structure. researchgate.net
Integration into Multi-Component Reactions
Multi-component reactions (MCRs), which combine three or more reactants in a single step to form a product containing substantial portions of all starting materials, are highly valued for their efficiency and atom economy. researchgate.net The carbonyl derivative of this compound, namely methyl 2-oxo-2-(pyrazin-2-yl)acetate (a pyrazinyl glyoxal (B1671930) derivative), is an ideal substrate for isocyanide-based MCRs like the Passerini and Ugi reactions.
Passerini Three-Component Reaction (P-3CR): The Passerini reaction combines a carbonyl compound, a carboxylic acid, and an isocyanide to produce an α-acyloxy carboxamide. organic-chemistry.org Using a pyrazinyl glyoxal derivative as the carbonyl component would yield a product with a pyrazine moiety attached to a stereocenter bearing both acyloxy and carboxamide functionalities, providing rapid access to highly functionalized pyrazine derivatives. wikipedia.orgresearchgate.net
Ugi Four-Component Reaction (U-4CR): The Ugi reaction is even more powerful, combining a carbonyl compound, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. nih.gov This reaction is exceptionally versatile for creating peptide-like structures and complex heterocycles. beilstein-journals.orgnih.gov The use of a pyrazinyl glyoxal as the carbonyl component in an Ugi reaction allows for the introduction of four points of diversity in a single step, making it a cornerstone of diversity-oriented synthesis. The resulting Ugi adducts are stable but also primed for further transformations, as discussed in the formation of polycyclic scaffolds. researchgate.netnih.gov
| Component | Example Reactant | Role in Reaction | Resulting Structural Fragment |
|---|---|---|---|
| Carbonyl | Methyl 2-oxo-2-(pyrazin-2-yl)acetate | Electrophile for amine condensation | -C(Pyrazin-2-yl)(COOCH₃)- |
| Amine | Benzylamine | Forms iminium ion intermediate | -N(CH₂Ph)- |
| Carboxylic Acid | Acetic Acid | Provides acyl group | -C(O)CH₃ |
| Isocyanide | tert-Butyl isocyanide | Undergoes α-addition | -C(O)NHC(CH₃)₃ |
| Resulting Ugi Product (α-Acylamino Amide) | |||
| Methyl 2-(N-(2-((tert-butylamino)carbonyl)acetyl)-N-benzylamino)-2-(pyrazin-2-yl)acetate |
Preparation of Diverse Pyrazine-Containing Derivatives
The functional handles of this compound—the hydroxyl and ester groups—allow for a wide range of standard chemical transformations to generate a library of pyrazine derivatives.
Reactions at the Ester Group: The methyl ester can be readily converted into other functional groups. Hydrolysis under acidic or basic conditions would yield the corresponding carboxylic acid, which can then be coupled with various amines using standard peptide coupling reagents (e.g., EDC, DMAP) to form a diverse array of amides. acgpubs.org This is a common strategy for preparing pyrazinamide (B1679903) analogs, which are of significant interest in medicinal chemistry, particularly for their antimycobacterial activity. nih.govresearchgate.net
Reactions at the Hydroxyl Group: The secondary alcohol is a site for numerous transformations. It can be oxidized under mild conditions (e.g., Swern or Dess-Martin oxidation) to the corresponding α-keto ester, methyl 2-oxo-2-(pyrazin-2-yl)acetate, which is a key precursor for the multicomponent reactions described above. nih.gov The hydroxyl group can also be acylated to form esters or etherified. Chemoselective derivatization techniques can be employed to target the hydroxyl group specifically, even in the presence of other functionalities. nih.gov
| Reaction Site | Reaction Type | Typical Reagents | Product Class | Significance |
|---|---|---|---|---|
| Ester Group | Hydrolysis | LiOH, H₂O/THF or HCl (aq) | Carboxylic Acid | Precursor for amides and other acid derivatives. |
| Aminolysis | R-NH₂, EDC, DMAP (from the acid) | Amide | Access to pyrazinamide derivatives with potential biological activity. nih.gov | |
| Hydroxyl Group | Oxidation | Dess-Martin periodinane, PCC, Swern | α-Keto Ester | Key substrate for multicomponent reactions (Ugi, Passerini). nih.gov |
| Acylation | Ac₂O, pyridine (B92270) or RCOCl | α-Acyloxy Ester | Modification of physicochemical properties. |
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations and Electronic Structure Analysis
No published studies containing quantum chemical calculations or electronic structure analysis specifically for Methyl 2-hydroxy-2-(pyrazin-2-yl)acetate were found. Such an analysis would typically involve methods like Density Functional Theory (DFT) to determine the molecule's electronic properties.
There is no available data regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the corresponding energy gap for this compound. This analysis is crucial for understanding a molecule's chemical reactivity and kinetic stability.
Specific data on the charge distribution and no Molecular Electrostatic Potential (MEP) maps for this compound are available in the current literature. An MEP map would identify the electrophilic and nucleophilic sites on the molecule by mapping the electrostatic potential onto the electron density surface.
Theoretical Modeling of Reaction Pathways and Transition States
Conformational Analysis and Potential Energy Surface Mapping
A conformational analysis and potential energy surface map for this compound have not been reported. This type of study would be necessary to identify the most stable geometric conformations of the molecule.
Prediction of Reactivity and Selectivity Parameters
Without the foundational data from quantum chemical calculations (such as HOMO-LUMO energies and MEP maps), the prediction of specific reactivity and selectivity parameters for this compound is not possible.
Future Research Trajectories and Emerging Avenues
Development of Next-Generation Sustainable Synthetic Methodologies
The future of synthesizing Methyl 2-hydroxy-2-(pyrazin-2-yl)acetate and its analogs is geared towards greener and more sustainable practices. researchgate.net Key areas of development include the adoption of biocatalysis and continuous-flow systems, which offer significant advantages over traditional batch processing. nih.govrsc.org
Enzymatic Synthesis: The use of enzymes, such as transaminases and lipases, presents a chemo-enzymatic approach to producing pyrazine (B50134) derivatives. nih.gov For instance, ω-transaminases can be used for the key amination step of ketone precursors to form α-amino ketones, which can then undergo oxidative dimerization to yield pyrazines. nih.gov Lipases, such as Lipozyme® TL IM, have been successfully used in the synthesis of pyrazinamide (B1679903) derivatives from pyrazine esters. nih.gov This enzymatic method simplifies reaction steps and minimizes the use of hazardous reagents, aligning with the principles of green chemistry. nih.gov
Continuous-Flow Synthesis: Continuous-flow processing is emerging as a transformative technology in the synthesis of heterocyclic compounds. nih.govmtak.hu This methodology offers enhanced heat and mass transfer, precise control over reaction parameters, and improved safety, particularly when handling hazardous intermediates. nih.govrsc.org For the synthesis of pyrazine derivatives, continuous-flow microreactors can significantly reduce reaction times and solvent waste while increasing space-time yield compared to conventional batch reactors. rsc.orgnih.gov
| Parameter | Traditional Batch Synthesis | Enzymatic Synthesis | Continuous-Flow Synthesis |
|---|---|---|---|
| Catalyst | Often requires metal catalysts or harsh reagents. tandfonline.com | Utilizes biodegradable enzymes. nih.gov | Can incorporate various catalysts, including solid-supported ones. mtak.hu |
| Solvents | Often relies on volatile organic compounds. nih.gov | Typically uses aqueous or greener solvents. rsc.org | Reduces solvent consumption. nih.gov |
| Reaction Time | Can be lengthy (hours to days). nih.gov | Variable, but can be significantly reduced. nih.gov | Drastically reduced (minutes to hours). rsc.orgnih.gov |
| Safety | Higher risks with hazardous reagents and intermediates. rsc.org | Generally safer, operating under mild conditions. | Enhanced safety due to small reactor volumes and better control. rsc.org |
| Yield | Variable, can be moderate to high. | Often high with great selectivity. nih.gov | Generally high and reproducible. nih.gov |
Exploration of Unprecedented Chemical Transformations
Future research will likely focus on novel chemical transformations to functionalize this compound, expanding its utility as a chemical building block. A key area of interest is the direct C-H functionalization of the pyrazine ring. rsc.orgrsc.org
C-H Functionalization: Direct C-H functionalization is a powerful strategy that avoids the need for pre-functionalized starting materials, making synthetic routes more atom-economical and efficient. rsc.orgresearchgate.net While the electron-deficient nature of the pyrazine ring presents challenges, recent advancements in transition metal-catalyzed reactions have shown promise for the direct arylation and alkylation of N-heterocycles. rsc.orgmdpi.comnih.gov Exploring these methods for the pyrazine core of this compound could lead to the development of novel derivatives with unique properties. For instance, palladium-catalyzed C-H/C-H coupling reactions have been successfully employed in the synthesis of complex pyrazine-containing natural products. rsc.org
Integration with High-Throughput Experimentation and Automation in Synthesis
The integration of high-throughput experimentation (HTE) and automation is set to accelerate the discovery and optimization of synthetic routes for this compound and its derivatives. rsc.org These technologies allow for the rapid screening of a large number of reaction parameters, including catalysts, ligands, solvents, and temperatures, to identify optimal conditions. researchgate.net
Automated synthesis platforms can be employed to generate libraries of pyrazine derivatives for structure-activity relationship (SAR) studies in drug discovery and materials science. rsc.orglifechemicals.com By combining HTE with advanced analytics, researchers can quickly identify promising lead compounds with desired properties. researchgate.net
Advanced Spectroscopic Techniques for Mechanistic Insights
A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for process optimization and the development of novel reactions. Advanced spectroscopic techniques, particularly multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, are invaluable tools for these mechanistic studies. semanticscholar.orgnumberanalytics.com
Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to elucidate the structure of reaction intermediates and byproducts, providing detailed insights into reaction pathways. ipb.ptnumberanalytics.com In-line spectroscopic monitoring, such as FT-IR and NMR, can also be integrated into continuous-flow systems to enable real-time analysis of reaction kinetics and progress. nih.govnumberanalytics.com
| Technique | Information Provided | Application in Pyrazine Chemistry |
|---|---|---|
| COSY | Identifies spin-coupled protons, revealing proton connectivity. numberanalytics.com | Confirming the structure of pyrazine derivatives and identifying reaction intermediates. researchgate.net |
| HSQC | Correlates protons with directly attached heteronuclei (e.g., ¹³C, ¹⁵N). numberanalytics.com | Assigning ¹³C and ¹⁵N NMR signals and confirming atom connectivity. ipb.ptresearchgate.net |
| HMBC | Establishes long-range correlations between protons and heteronuclei. ipb.pt | Determining the substitution pattern on the pyrazine ring and elucidating the structure of complex derivatives. ipb.ptresearchgate.net |
| NOESY | Studies the spatial proximity of nuclei, providing 3D structural information. numberanalytics.com | Determining the stereochemistry and conformation of pyrazine derivatives. |
Computational Design and Prediction of Novel this compound Derivatives with Tunable Reactivity
Computational chemistry is poised to play a pivotal role in the rational design of novel derivatives of this compound with tailored reactivity and properties. bendola.com Techniques such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling are powerful tools for predicting molecular properties and guiding synthetic efforts. mostwiedzy.plnih.gov
Density Functional Theory (DFT): DFT calculations can be used to investigate the electronic structure, geometry, and reactivity of pyrazine derivatives. mostwiedzy.plbohrium.com By calculating properties like HOMO-LUMO energy gaps and molecular electrostatic potential, researchers can predict the most likely sites for electrophilic or nucleophilic attack, aiding in the design of new reactions. bendola.comrsc.org
Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish a mathematical relationship between the chemical structure of pyrazine derivatives and their biological activity or physical properties. nih.gov These models can then be used to predict the properties of virtual compounds, allowing for the in silico screening of large libraries of potential derivatives before committing to their synthesis. nih.govacs.org This approach can significantly accelerate the discovery of new molecules with desired functionalities. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 2-hydroxy-2-(pyrazin-2-yl)acetate, and how can stereochemical purity be ensured?
- Methodological Answer : The synthesis of α-hydroxy esters like this compound typically involves catalytic asymmetric hydroxylation or enzymatic resolution. For example, enantioselective synthesis can be achieved using chiral catalysts (e.g., Sharpless dihydroxylation analogs) or by employing stereospecific protecting groups. Post-synthesis, chiral HPLC or GC (e.g., using a CP-Chirasil-Dex CB column) is critical to verify enantiomeric excess . Crystallization with chiral resolving agents may further enhance purity.
Q. How can the structural integrity of this compound be validated?
- Methodological Answer : X-ray crystallography remains the gold standard for unambiguous structural confirmation. Programs like SHELXL are widely used for refining crystallographic data, especially for resolving hydrogen bonding networks involving hydroxyl and pyrazine groups . Complementary techniques include:
- NMR : and NMR to confirm proton environments and carbonyl/pyrazine connectivity.
- HRMS : High-resolution mass spectrometry to verify molecular formula.
- IR : Detection of ester carbonyl (C=O) and hydroxyl (O-H) stretches .
Q. What safety precautions are essential when handling this compound in the lab?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Work in a fume hood due to potential volatility of ester derivatives.
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous washing to prevent hydrolysis .
- Storage : Keep in airtight containers under inert gas (N/Ar) at 2–8°C to minimize oxidation .
Advanced Research Questions
Q. How do steric and electronic effects of the pyrazine moiety influence the reactivity of this compound?
- Methodological Answer : The pyrazine ring introduces electron-withdrawing effects, stabilizing the α-hydroxy ester via conjugation, but may also sterically hinder nucleophilic attack at the ester carbonyl. Computational studies (DFT or molecular docking) can model these interactions. For example, electrostatic potential maps can highlight nucleophilic/electrophilic sites, while steric maps quantify spatial hindrance . Experimentally, kinetic studies under varying pH and temperature conditions can validate computational predictions .
Q. What strategies are effective in resolving conflicting crystallographic data for α-hydroxy esters with heteroaromatic substituents?
- Methodological Answer : Discrepancies in bond angles or hydrogen bonding may arise from twinning or disorder. Use SHELXL’s TWIN and BASF commands to model twinned crystals. For disorder, employ PART and SUMP restraints to refine occupancies. Cross-validate with spectroscopic data (e.g., - HMBC NMR for pyrazine-proton correlations) .
Q. How can the degradation pathways of this compound be monitored under physiological conditions?
- Methodological Answer : Simulate physiological environments (e.g., phosphate buffer at pH 7.4, 37°C) and track degradation via:
- LC-MS/MS : Quantify hydrolysis products (e.g., pyrazine-2-acetic acid and methanol).
- Stability-Indicating Assays : Use HPLC with UV detection at λ = 254 nm (pyrazine absorption) to assess purity over time.
- Kinetic Modeling : Fit data to first-order decay models to estimate half-life .
Q. What role does this compound play in structure-activity relationship (SAR) studies for antimicrobial agents?
- Methodological Answer : The pyrazine moiety is a bioisostere for pyridine in drug design, often enhancing microbial target binding. SAR can be explored by synthesizing analogs (e.g., varying ester groups or hydroxyl substitution) and testing against bacterial/fungal strains. Minimum inhibitory concentration (MIC) assays and molecular docking with enzymes (e.g., dihydrofolate reductase) provide mechanistic insights .
Data Contradiction Analysis
Q. How to address discrepancies between computational predictions and experimental reactivity for this compound?
- Methodological Answer :
- Re-examine Solvent Effects : Many DFT studies assume gas-phase conditions; include solvent models (e.g., COSMO-RS) to better match lab conditions.
- Validate Transition States : Use IRC (intrinsic reaction coordinate) analysis to confirm calculated transition states align with experimental kinetics.
- Systematic Error Checks : Ensure crystallographic data (e.g., thermal displacement parameters) are not skewing computational inputs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
